molecular formula C7H6N4S2 B1229036 [(5-Cyanothiophen-2-yl)methylideneamino]thiourea

[(5-Cyanothiophen-2-yl)methylideneamino]thiourea

Cat. No.: B1229036
M. Wt: 210.3 g/mol
InChI Key: JGKRSFYTHYYJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C7H6N4S2

Molecular Weight

210.3 g/mol

IUPAC Name

[(5-cyanothiophen-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C7H6N4S2/c8-3-5-1-2-6(13-5)4-10-11-7(9)12/h1-2,4H,(H3,9,11,12)

InChI Key

JGKRSFYTHYYJNX-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)C#N)C=NNC(=S)N

Canonical SMILES

C1=C(SC(=C1)C#N)C=NNC(=S)N

Synonyms

citenazone
HOE 105

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hoe 105 involves specific reaction conditions and reagents. Detailed experimental procedures and outcomes can be found in specialized chemical synthesis resources.

Industrial Production Methods: Industrial production methods for Hoe 105 are designed to ensure high yield and purity. These methods often involve optimized reaction conditions and the use of advanced technologies to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: Hoe 105 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of Hoe 105 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of Hoe 105 depend on the specific reagents and conditions used.

Scientific Research Applications

Hoe 105 has a wide range of applications in scientific research. It is used in the development of advanced materials, drug discovery, and various biomedical applications. The compound’s unique properties make it valuable for studying complex biological systems and developing new therapeutic agents .

Mechanism of Action

The mechanism of action of Hoe 105 involves its interaction with specific molecular targets and pathways. It is known to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription. This inhibition leads to the stabilization of DNA cleavage complexes, resulting in the disruption of cellular processes and potential anticancer effects .

Comparison with Similar Compounds

Hoe 105 is compared with other similar compounds, such as camptothecins and indenoisoquinolines. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications. Hoe 105 is unique due to its synthetic stability and distinct molecular interactions .

List of Similar Compounds:
  • Camptothecins
  • Indenoisoquinolines
  • NSC 706744
  • NSC 725776 (Indimitecan)
  • NSC 724998 (Indotecan)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Cyanothiophen-2-yl)methylideneamino]thiourea
Reactant of Route 2
[(5-Cyanothiophen-2-yl)methylideneamino]thiourea

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